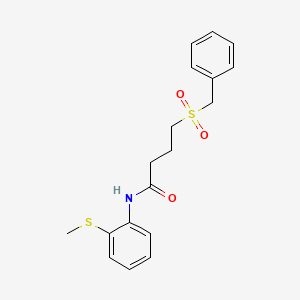
4-(benzylsulfonyl)-N-(2-(methylthio)phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzylsulfonyl)-N-(2-(methylthio)phenyl)butanamide, also known as BMSB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Cyclooxygenase-2 Inhibitors
This compound has been used in the design and synthesis of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles, which have shown selective inhibition to cyclooxygenase-2 (COX-2) isozyme . These compounds have been evaluated in vitro as COX-1/COX-2 inhibitors and also in vivo for their anti-inflammatory activity and ulcerogenic liability .
Anti-Inflammatory Activity
The synthesized compounds have shown good anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.
Ulcerogenic Liability
Regarding the ulcerogenic liability, one of the synthesized compounds showed the least ulcerogenic effect (Ulcer Index) (UI = 0.83) . This suggests that these compounds could be safer alternatives to current anti-inflammatory drugs that often have gastrointestinal side effects.
Antimalarial Agents
Compounds with similar structures have been synthesized and evaluated as antimalarial agents . They have shown inhibitory activity on the formation of β-hematin, which is higher than that of chloroquine . This suggests that these compounds could be potential candidates for the development of new antimalarial drugs.
Hemozoin Formation Inhibition
The compounds have shown a mechanism related to the inhibition of hemozoin formation . Hemozoin is a by-product of the digestion of hemoglobin by Plasmodium species, the parasites that cause malaria. Inhibiting hemozoin formation is one of the mechanisms of action of antimalarial drugs.
Photoredox-Catalyzed Cascade Annulation
Compounds with similar structures have been used in a photoredox-catalyzed cascade annulation with sulfonyl chlorides . This reaction was used to synthesize a variety of benzothiophenes and benzoselenophenes .
Propriétés
IUPAC Name |
4-benzylsulfonyl-N-(2-methylsulfanylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-23-17-11-6-5-10-16(17)19-18(20)12-7-13-24(21,22)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOZKEPUHNCGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCCS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylsulfonyl)-N-(2-(methylthio)phenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


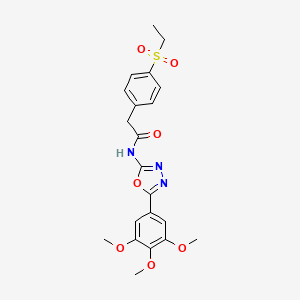
![4-{[(2Z)-4-(4-chlorophenyl)-3-(2-hydroxyethyl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one; ethanol](/img/structure/B2634069.png)
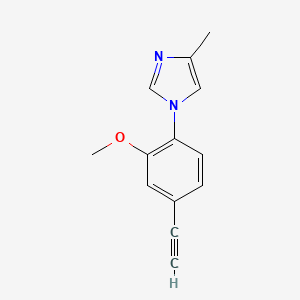

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2634075.png)
![N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2634077.png)
![6-[5-(3,5-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]-3-isopropyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2634079.png)
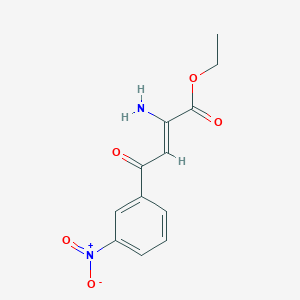
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2634082.png)
![6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2634083.png)
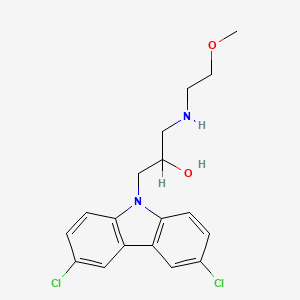
![4-[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxo-N-(3-phenylpropyl)butanamide](/img/structure/B2634086.png)
![(5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2634087.png)